molecular formula C12H17NO3 B14910834 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide

2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide

Cat. No.: B14910834
M. Wt: 223.27 g/mol
InChI Key: TZDHFIHAFPUNTG-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide is an organic compound with the molecular formula C12H17NO3 It is a derivative of acetamide, characterized by the presence of methoxy groups and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with methoxyamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide bond . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(1-(2-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: A simpler derivative with similar structural features but lacking the ethyl group.

    N-(4-Methoxyphenyl)acetamide: Another derivative with the methoxy group positioned differently on the phenyl ring.

    N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide: A more complex derivative with additional functional groups.

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-methoxy-N-[1-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C12H17NO3/c1-9(13-12(14)8-15-2)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

TZDHFIHAFPUNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)COC

Origin of Product

United States

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